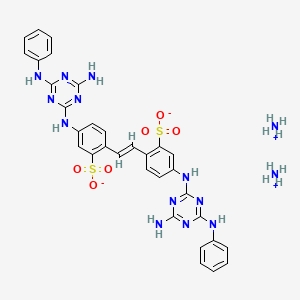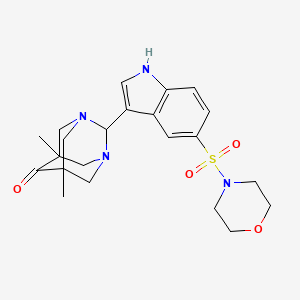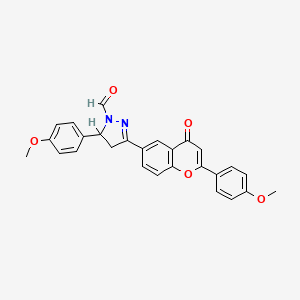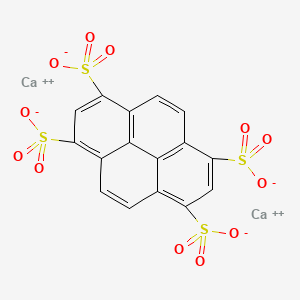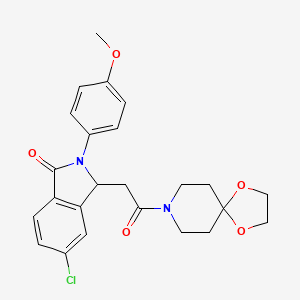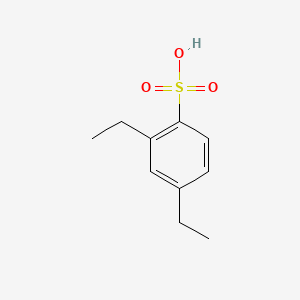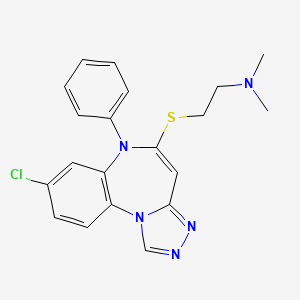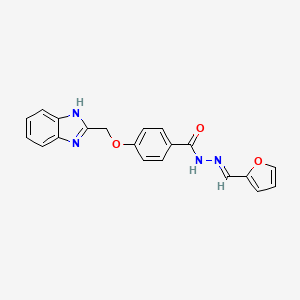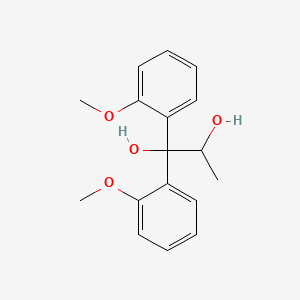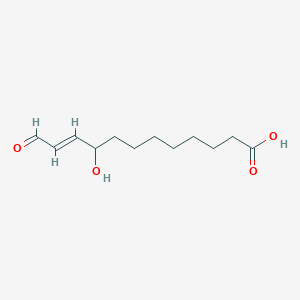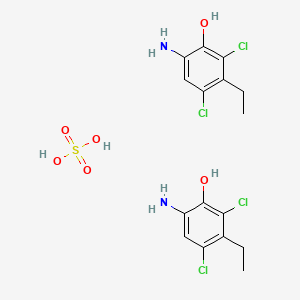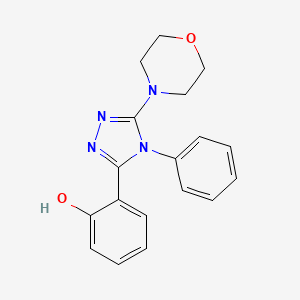
2-(5-(4-Morpholinyl)-4-phenyl-4H-1,2,4-triazol-3-yl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-(4-Morpholinyl)-4-phenyl-4H-1,2,4-triazol-3-yl)phenol is a complex organic compound that features a morpholine ring, a phenyl group, and a triazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-(4-Morpholinyl)-4-phenyl-4H-1,2,4-triazol-3-yl)phenol typically involves multi-step organic reactions. One common method includes the formation of the triazole ring through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones. The morpholine ring can be introduced via nucleophilic substitution reactions. The phenol group is usually incorporated through electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
2-(5-(4-Morpholinyl)-4-phenyl-4H-1,2,4-triazol-3-yl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The phenyl and morpholine groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents for electrophilic substitution, and strong bases for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group would yield quinones, while reduction of the triazole ring could lead to dihydrotriazoles.
科学的研究の応用
2-(5-(4-Morpholinyl)-4-phenyl-4H-1,2,4-triazol-3-yl)phenol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of 2-(5-(4-Morpholinyl)-4-phenyl-4H-1,2,4-triazol-3-yl)phenol involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The exact pathways and targets can vary depending on the specific application and the biological system .
類似化合物との比較
Similar Compounds
2-(4-Morpholinyl)phenol: Shares the morpholine and phenol groups but lacks the triazole ring.
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Contains a phenyl group and a morpholine derivative but differs in the overall structure.
2-Methoxy-5-((phenylamino)methyl)phenol: Similar in having a phenol and phenyl group but with different substituents.
Uniqueness
2-(5-(4-Morpholinyl)-4-phenyl-4H-1,2,4-triazol-3-yl)phenol is unique due to the presence of the triazole ring, which imparts distinct chemical properties and potential biological activities. This makes it a valuable compound for developing new drugs and materials with specific functionalities.
特性
CAS番号 |
82620-01-7 |
|---|---|
分子式 |
C18H18N4O2 |
分子量 |
322.4 g/mol |
IUPAC名 |
2-(5-morpholin-4-yl-4-phenyl-1,2,4-triazol-3-yl)phenol |
InChI |
InChI=1S/C18H18N4O2/c23-16-9-5-4-8-15(16)17-19-20-18(21-10-12-24-13-11-21)22(17)14-6-2-1-3-7-14/h1-9,23H,10-13H2 |
InChIキー |
PMRPVWPJPPMJPQ-UHFFFAOYSA-N |
正規SMILES |
C1COCCN1C2=NN=C(N2C3=CC=CC=C3)C4=CC=CC=C4O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


